Bienvenue dans la boutique en ligne BenchChem!

Indenolol hydrochloride

Vascular ISA Forearm blood flow Beta-2 agonism

Indenolol hydrochloride is a non-selective β-adrenoceptor antagonist of the aryloxypropanolamine class that uniquely combines β1/β2 receptor blockade with intrinsic sympathomimetic activity (ISA) predominantly at vascular β2-adrenoceptors, producing vasodilation alongside antihypertensive efficacy. First investigated in the 1980s, indenolol also possesses membrane-stabilizing (local anesthetic) properties and has been directly compared against major β-blockers including propranolol, metoprolol, atenolol, pindolol, and nadolol in randomized controlled trials.

Molecular Formula C15H22ClNO2
Molecular Weight 283.79 g/mol
CAS No. 59527-63-8
Cat. No. B3430280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndenolol hydrochloride
CAS59527-63-8
Molecular FormulaC15H22ClNO2
Molecular Weight283.79 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=C1C=CC2)O.Cl
InChIInChI=1S/C15H21NO2.ClH/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15;/h3-4,6-8,11,13,16-17H,5,9-10H2,1-2H3;1H
InChIKeyLQUALIUFEGJTKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indenolol Hydrochloride (CAS 59527-63-8): Baseline Profile for Scientific Procurement Decisions


Indenolol hydrochloride is a non-selective β-adrenoceptor antagonist of the aryloxypropanolamine class that uniquely combines β1/β2 receptor blockade with intrinsic sympathomimetic activity (ISA) predominantly at vascular β2-adrenoceptors, producing vasodilation alongside antihypertensive efficacy [1]. First investigated in the 1980s, indenolol also possesses membrane-stabilizing (local anesthetic) properties and has been directly compared against major β-blockers including propranolol, metoprolol, atenolol, pindolol, and nadolol in randomized controlled trials [2][3]. Its molecular formula is C₁₅H₂₁NO₂·HCl with a molecular weight of 283.79 g/mol [4]. Critically, indenolol exists as a tautomeric mixture of 7- and 4-indenyloxy isomers in an approximately 2:1 ratio, a structural feature that distinguishes it from naphthyloxy (propranolol) and phenylacetamide (atenolol) congeners and may influence its pharmacological profile [4].

Why Indenolol Hydrochloride Cannot Be Simply Substituted by Other Beta-Blockers: The Evidence Gap


Within the β-blocker class, compounds differ fundamentally along at least four pharmacodynamic axes: β1-selectivity, intrinsic sympathomimetic activity (ISA), membrane-stabilizing activity (MSA), and lipophilicity. Indenolol occupies a distinctive position—non-selective β-blockade combined with vascular β2-ISA-mediated vasodilation, potent MSA, and intermediate lipophilicity [1][2]. This profile is not replicated by any single comparator: propranolol lacks ISA and increases peripheral resistance chronically; metoprolol and atenolol are β1-selective without ISA; pindolol has ISA but weaker MSA [3]; nadolol is hydrophilic, lacks both ISA and MSA, and stimulates rather than inhibits mitochondrial ATPase [4]. Consequently, substituting indenolol with any of these agents produces a different hemodynamic outcome, different airway safety profile, and different electrophysiological behavior—differences that are quantifiable and documented in the comparative studies below.

Indenolol Hydrochloride: Quantitative Differentiation Evidence vs. Closest Analogs


Vascular β2-Intrinsic Sympathomimetic Activity: Direct Evidence of Vasodilation in Hypertensive Patients vs. Propranolol

Indenolol produces dose-dependent forearm vasodilation in hypertensive patients through partial agonism at vascular β2-adrenoceptors—a property absent in propranolol. In a direct intra-arterial infusion study, indenolol increased forearm blood flow dose-dependently at 15 and 50 µg/100 mL tissue/min; pretreatment with propranolol (10 µg/100 mL tissue/min for 15 min) completely abolished this vasodilation (n = 5), confirming β-adrenoceptor mediation [1]. This represents the first demonstration of vascular ISA for a β-blocker in human subjects, distinguishing indenolol from propranolol which lacks any ISA component.

Vascular ISA Forearm blood flow Beta-2 agonism

Long-Term Hemodynamic Profile: Normalization of Cardiac Output and Reduced Peripheral Resistance vs. Propranolol

In a double-blind crossover randomized trial, indenolol and propranolol were compared in 12 hypertensive patients after acute (3 days) and long-term (28 days) treatment. While both drugs acutely decreased mean blood pressure, heart rate, and cardiac output with increased total peripheral resistance, the long-term hemodynamic profile diverged sharply. After 28 days, propranolol-treated patients maintained cardiodepression with unchanged peripheral resistance, whereas indenolol-treated patients showed normal cardiac output and reduced total peripheral resistance [1]. This normalization indicates that indenolol's ISA effectively counteracts the chronic cardiodepressive effects typical of non-ISA β-blockers.

Hemodynamics Cardiac output Total peripheral resistance

Superior Antihypertensive Efficacy vs. Metoprolol: Crossover Double-Blind Trial with Rescue Therapy Evidence

In a 14-week double-blind crossover randomized study, indenolol demonstrated significantly greater antihypertensive efficacy than metoprolol in 18 hypertensive patients. Indenolol reduced blood pressure at rest significantly more than metoprolol (P < 0.05). Most notably, three patients who failed to achieve blood pressure control on metoprolol were subsequently successfully treated with indenolol [1]. This non-responder crossover success indicates that indenolol's unique pharmacodynamic profile (non-selective blockade + vascular ISA) confers therapeutic advantage beyond simple β1-blockade. A separate 24-hour ambulatory monitoring study confirmed indenolol once-daily provided substantial and consistent antihypertensive action effective over most of the 24 hours [2].

Antihypertensive efficacy Metoprolol comparison Non-responder rescue

Highest Local Anesthetic Potency Among 12 Beta-Blockers in Nerve Conduction Assays

In a systematic comparison of 12 β-adrenergic blocking agents (all 1-aryloxy-3-isopropylaminopropane-2-ol derivatives) using frog sciatic nerve sucrose gap preparations, indenolol exhibited the highest local anesthetic potency as measured by 1/ED50 for compound action potential reduction. The rank order at 0.1 Hz was: indenolol > D-25 > propranolol > alprenolol > pindolol > toliprolol > oxprenolol > befunolol > Kö1313 > acebutolol > metoprolol > atenolol [1]. A separate study confirmed that indenolol, but not befunolol, was as potent as lidocaine in frog nerve local anesthetic assays, with frequency-dependent enhancement [2]. The Chinese pharmacological literature reports indenolol's membrane-stabilizing activity as twice that of propranolol (心得安) and its local anesthetic effect as twice that of lidocaine (利多卡因) [3].

Local anesthetic Nerve conduction Frequency-dependent block

Preserved Exercise Expiratory Flow vs. Propranolol and Atenolol: Differentiated Airway Safety Profile

In a randomized, double-blind, crossover study in 6 healthy volunteers, indenolol, propranolol, atenolol, and placebo were compared for effects on airways resistance and expiratory flow. After placebo or indenolol, an exercise-induced increase in forced expiratory flow at low pulmonary volumes (MEF50 and MEF75) was observed. In contrast, both propranolol (non-selective, no ISA) and atenolol (β1-selective, no ISA) caused a fall in exercise expiratory flow relative to resting values [1]. This indicates that indenolol's β2-ISA functionally antagonizes β2-blockade in bronchial smooth muscle, preserving exercise-induced bronchodilation that is impaired by both non-selective and cardioselective β-blockers lacking ISA.

Airway resistance Bronchoconstriction Exercise expiratory flow

Differential Mitochondrial ATPase Modulation: Inhibition by Indenolol vs. Stimulation by Atenolol and Nadolol

In guinea pig myocardial mitochondrial preparations, β-blockers exhibit two fundamentally different modes of ATPase interaction. Indenolol and propranolol inhibited mitochondrial ATPase activity (IC50 values: 5.3 ± 0.4 mM and 4.4 ± 0.5 mM, respectively), whereas atenolol and nadolol markedly stimulated enzyme activity—atenolol by approximately 5,240% and 950%, nadolol by 13,280% and 2,800% at 100 µM and 1.0 mM, respectively [1]. This bimodal behavior correlates with the presence (indenolol, propranolol) or absence (atenolol, nadolol) of membrane-stabilizing activity, which is linked to antiarrhythmic properties independent of β-receptor blockade. The inhibitory action aligns indenolol with Class I antiarrhythmic-like effects, distinguishing it from atenolol and nadolol which lack this property.

Mitochondrial ATPase Membrane stabilization Antiarrhythmic mechanism

Indenolol Hydrochloride: Highest-Value Research and Industrial Application Scenarios Based on Quantitative Evidence


Antiarrhythmic Drug Research Requiring Combined β-Blockade and Class I-Like Membrane Stabilization

Indenolol's unique combination of non-selective β-blockade, the highest local anesthetic potency among 12 tested β-blockers (ranked #1 for 1/ED50 in nerve conduction assays [1]), and mitochondrial ATPase inhibition (IC50 = 5.3 ± 0.4 mM [2]) make it a compelling tool compound for antiarrhythmic research. Unlike atenolol or nadolol—which stimulate rather than inhibit mitochondrial ATPase [2]—indenolol provides both Class II (β-blockade) and Class I-like (sodium channel) antiarrhythmic actions. Its ventricular fibrillation threshold-elevating effect in Langendorff-perfused hearts (potency order: indenolol fluorinated derivative > propranolol > indenolol > nadolol fluorinated derivative > nadolol [3]) further supports its use in arrhythmia models.

Hypertension Research Models Requiring Vasodilatory β-Blockade Without Chronic Cardiodepression

The long-term hemodynamic data demonstrating normalized cardiac output and reduced total peripheral resistance after 28 days of indenolol treatment—in contrast to propranolol's persistent cardiodepression [4]—positions indenolol as a preferred β-blocker for chronic hypertension models where maintained cardiac function is essential. The vascular β2-ISA-mediated vasodilation confirmed in human intra-arterial infusion studies (forearm blood flow increase blocked by propranolol [5]) and the 26 mm Hg systolic / 17 mm Hg diastolic blood pressure reduction at 120 mg [6] provide quantitative benchmarks for experimental design.

Respiratory-Sparing β-Blockade Research in Exercise Physiology and Pulmonary Pharmacology

Indenolol is uniquely suited for research protocols requiring β-blockade without exercise-induced bronchoconstriction. In the direct head-to-head comparison, indenolol preserved exercise-induced increases in MEF50 and MEF75 (comparable to placebo), while both propranolol (non-selective, no ISA) and atenolol (β1-selective, no ISA) impaired expiratory flow [7]. This property, attributed to β2-ISA functionally opposing bronchial β2-blockade, is not shared by any other non-selective β-blocker and makes indenolol the agent of choice for exercise physiology studies where airway patency must be maintained during β-adrenergic antagonism.

Comparative Pharmacology Studies of Intrinsic Sympathomimetic Activity Across Beta-Blocker Subclasses

Indenolol serves as a critical reference compound representing the 'non-selective β-blockade + vascular β2-ISA + potent MSA' pharmacological intersection. Its profile contrasts systematically with: propranolol (non-selective, no ISA, MSA), pindolol (non-selective, ISA, weak MSA), metoprolol (β1-selective, no ISA, moderate MSA), atenolol (β1-selective, no ISA, no MSA), and nadolol (non-selective, no ISA, no MSA). The rank-order data for β-blocking potency (carteolol > pindolol > propranolol > alprenolol > indenolol > practolol [8]), local anesthetic potency (propranolol > indenolol > alprenolol in cornea [8]), and MAO inhibition (indenolol > propranolol > pindolol > oxprenolol > atenolol > carteolol [9]) provide a multi-parametric framework for structure-activity relationship studies.

Quote Request

Request a Quote for Indenolol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.